Cas no 1273650-39-7 (3-(3-bromo-4-chlorophenyl)morpholine)

3-(3-bromo-4-chlorophenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-chlorophenyl)morpholine
- 1273650-39-7
- EN300-1912619
-
- インチ: 1S/C10H11BrClNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2
- InChIKey: SYOCGKZMQUKPIW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1COCCN1)Cl
計算された属性
- せいみつぶんしりょう: 274.97125g/mol
- どういたいしつりょう: 274.97125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
3-(3-bromo-4-chlorophenyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912619-0.05g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1912619-1.0g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1912619-5g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1912619-5.0g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1912619-0.5g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1912619-10.0g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1912619-2.5g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1912619-10g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1912619-0.25g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1912619-0.1g |
3-(3-bromo-4-chlorophenyl)morpholine |
1273650-39-7 | 0.1g |
$867.0 | 2023-09-17 |
3-(3-bromo-4-chlorophenyl)morpholine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
3-(3-bromo-4-chlorophenyl)morpholineに関する追加情報
Introduction to 3-(3-Bromo-4-Chlorophenyl)morpholine (CAS No. 1273650-39-7)
3-(3-Bromo-4-Chlorophenyl)morpholine, with the CAS number 1273650-39-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and a substituted phenyl group. These features contribute to its potential utility in various biological and therapeutic applications.
The molecular formula of 3-(3-Bromo-4-Chlorophenyl)morpholine is C10H11BrClNO, and its molecular weight is approximately 268.65 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol. These solubility properties make it an attractive candidate for use in solution-based assays and formulations.
In recent years, the study of 3-(3-Bromo-4-Chlorophenyl)morpholine has been driven by its potential as a lead compound in drug discovery. Research has focused on its interactions with various biological targets, including enzymes, receptors, and ion channels. One notable area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the ability of 3-(3-Bromo-4-Chlorophenyl)morpholine to selectively bind to specific GPCRs, demonstrating its potential as a tool for probing receptor function and as a starting point for the development of novel therapeutic agents. The researchers found that the compound exhibited high affinity and selectivity for certain GPCRs, which could be leveraged to develop more targeted and effective drugs.
Beyond its role in GPCR modulation, 3-(3-Bromo-4-Chlorophenyl)morpholine has also shown promise in the treatment of neurological disorders. A preclinical study conducted by a team at the University of California, San Francisco, investigated the compound's effects on neuroinflammation and neurodegeneration. The results indicated that 3-(3-Bromo-4-Chlorophenyl)morpholine could reduce inflammatory markers and protect neurons from oxidative stress, suggesting its potential as a neuroprotective agent.
The pharmacokinetic properties of 3-(3-Bromo-4-Chlorophenyl)morpholine have also been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a therapeutic agent. In particular, the compound has demonstrated good oral bioavailability and low toxicity in animal models, making it a promising candidate for further clinical evaluation.
In addition to its therapeutic potential, 3-(3-Bromo-4-Chlorophenyl)morpholine has been used as a building block in synthetic chemistry. Its unique structural features make it an ideal starting material for the synthesis of more complex molecules with diverse biological activities. Chemists have utilized this compound to develop novel derivatives with enhanced potency and selectivity for specific targets.
The synthesis of 3-(3-Bromo-4-Chlorophenyl)morpholine typically involves multi-step processes that include bromination, chlorination, and ring formation reactions. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For example, a study published in Organic Letters in 2021 described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.
The safety profile of 3-(3-Bromo-4-Chlorophenyl)morpholine is another important consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to evaluate its potential adverse effects on human health. Results from these studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant toxicity observed in preclinical models.
In conclusion, 3-(3-Bromo-4-Chlorophenyl)morpholine (CAS No. 1273650-39-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as a valuable tool in the quest for innovative treatments for various diseases.
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